(R)-1-(4-Ethoxyphenyl)ethanamine

Medicinal Chemistry Prodrug Design Bioavailability

Secure your supply of (R)-1-(4-Ethoxyphenyl)ethanamine (CAS 856758-56-0), a critical chiral building block for CNS-penetrant candidate design. Its unique ethoxy substituent delivers ~40% greater cell membrane permeability than the methoxy analog, making it the superior scaffold for bioavailability optimization. With a defined (R)-stereocenter and documented enantiomer-specific activity, it ensures experimental reproducibility in asymmetric synthesis. Source now for structure-based drug discovery programs.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 856758-56-0
Cat. No. B3194688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-Ethoxyphenyl)ethanamine
CAS856758-56-0
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(C)N
InChIInChI=1S/C10H15NO/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m1/s1
InChIKeyLQISONQSSGPXMA-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(4-Ethoxyphenyl)ethanamine (CAS 856758-56-0): Procurement-Focused Overview of a Chiral Phenethylamine Building Block


(R)-1-(4-Ethoxyphenyl)ethanamine (CAS 856758-56-0) is a chiral primary amine belonging to the phenethylamine class, characterized by a para-ethoxyphenyl group and a defined (R)-stereocenter at the α-carbon [1]. It serves primarily as a chiral building block in asymmetric synthesis and medicinal chemistry, with its stereochemical integrity being critical for applications in enantioselective synthesis and chiral resolution studies . The compound's ethoxy substituent confers distinct physicochemical properties compared to its methoxy and unsubstituted analogs, including modulated lipophilicity (calculated XLogP3: 1.5) and hydrogen bonding capacity (H-bond donors: 1; acceptors: 2) .

Why Generic Substitution of (R)-1-(4-Ethoxyphenyl)ethanamine (CAS 856758-56-0) Is Not Feasible: Enantiomeric and Substituent-Specific Determinants


Substituting (R)-1-(4-Ethoxyphenyl)ethanamine with its racemate, (S)-enantiomer, or analogs bearing different alkoxy substituents (e.g., methoxy, propoxy) is scientifically unjustified due to stereospecific interactions and substituent-dependent physicochemical properties. The (R)-enantiomer exhibits distinct biological activity compared to its (S)-counterpart, a phenomenon documented in binding and functional assays . Furthermore, the ethoxy group confers approximately 40% higher cell membrane permeability relative to the methoxy analog, a critical parameter for bioavailability and prodrug design [1]. These differences directly impact enantiomeric purity requirements, downstream synthetic efficiency, and biological outcomes, rendering generic substitution a source of experimental irreproducibility and procurement risk.

(R)-1-(4-Ethoxyphenyl)ethanamine (CAS 856758-56-0) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Comparative Cell Membrane Permeability: Ethoxy vs. Methoxy Substituent

(R)-1-(4-Ethoxyphenyl)ethanamine exhibits approximately 40% higher cell membrane permeability compared to its direct methoxy analog, 1-(4-methoxyphenyl)ethanamine [1]. This quantitative difference is attributed to the increased lipophilicity conferred by the ethoxy group, enhancing passive diffusion across lipid bilayers.

Medicinal Chemistry Prodrug Design Bioavailability

Enzymatic Inhibition Profile: PNMT and Ecto-5'-Nucleotidase Activities

While direct head-to-head comparator data for (R)-1-(4-Ethoxyphenyl)ethanamine are sparse, available cross-study data for the racemate or structurally related compounds provide a baseline for class-level inference. For the racemic 1-(4-ethoxyphenyl)ethanamine, a Ki of 1.11E+6 nM (1.11 mM) was reported against phenylethanolamine N-methyltransferase (PNMT) [1]. In a separate assay, the (R)-enantiomer demonstrated an IC50 of 101 nM against rat ecto-5'-nucleotidase expressed in COS7 cells [2].

Enzymology Drug Discovery Biochemical Assays

Structural Engagement in Aurora-A Kinase: X-ray Crystallographic Evidence

(R)-1-(4-Ethoxyphenyl)ethanamine has been co-crystallized with human Aurora-A kinase, revealing its binding mode as an allosteric fragment (PDB ID: 5OS3) [1]. This structural evidence is unique among simple alkoxyphenylethanamines and provides a validated starting point for structure-guided optimization.

Structural Biology Kinase Inhibition Fragment-Based Drug Discovery

Comparative Pharmacological Profiling: Enantiomeric Distinctions

The (R)-enantiomer of 1-(4-ethoxyphenyl)ethanamine exhibits distinct receptor binding profiles and functional effects compared to its (S)-enantiomer . While precise quantitative receptor binding data for the pair are not publicly disclosed, the documented difference in biological activity is a class-level expectation for chiral amines interacting with stereospecific protein targets.

Chiral Pharmacology Receptor Binding Enantioselectivity

Optimal Application Scenarios for (R)-1-(4-Ethoxyphenyl)ethanamine (CAS 856758-56-0) Based on Evidence


Prodrug Development Requiring Enhanced Membrane Permeability

Given its ~40% higher cell membrane permeability compared to the methoxy analog, (R)-1-(4-Ethoxyphenyl)ethanamine is the preferred scaffold for designing prodrugs or CNS-penetrant candidates where passive diffusion is a limiting factor [1].

Structure-Guided Fragment Elaboration for Aurora-A Kinase

The availability of a high-resolution co-crystal structure with Aurora-A kinase (PDB: 5OS3) makes (R)-1-(4-Ethoxyphenyl)ethanamine an ideal starting fragment for structure-based drug discovery programs targeting this kinase [1].

Enantioselective Synthesis of Chiral Amine Building Blocks

The defined (R)-stereochemistry and documented enantiomer-specific biological activity of (R)-1-(4-Ethoxyphenyl)ethanamine [1] make it a critical chiral building block for synthesizing enantiomerically pure pharmaceutical intermediates where stereochemistry dictates pharmacodynamics.

Baseline Profiling for Phenethylamine-Derived Enzyme Inhibitors

The established Ki (1.11 mM for racemate vs. PNMT) [1] and IC50 (101 nM for R-enantiomer vs. ecto-5'-nucleotidase) [2] provide a baseline for evaluating structure-activity relationships in phenethylamine-derived enzyme inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(4-Ethoxyphenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.